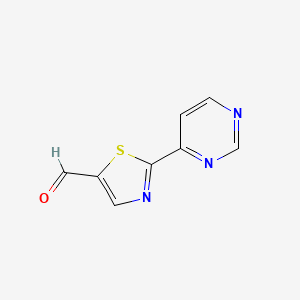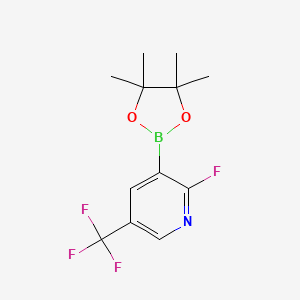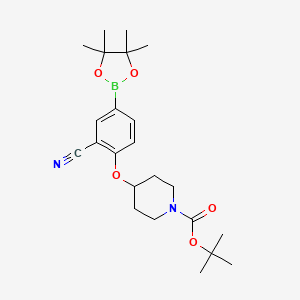
2-Bromo-3-tetradecylthiophene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Semiconductors
2-Bromo-3-tetradecylthiophene: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their excellent charge transport properties due to their small HOMO-LUMO gap and high polarizability of the sulfur atom . This makes them suitable for use in organic field-effect transistors (OFETs), which are crucial for the development of flexible electronic devices.
Photovoltaic Materials
The compound’s structure is conducive to the synthesis of polythiophenes, which are widely studied for their conductivity and optical nature affected by external stimuli . These properties are essential for the application in solar cells, where the ability to absorb light and convert it into electrical energy is paramount.
Corrosion Inhibitors
Thiophene derivatives, including 2-Bromo-3-tetradecylthiophene , can be used as corrosion inhibitors in industrial chemistry . Their ability to form protective layers on metals makes them an important asset in protecting infrastructure and machinery from corrosion.
Pharmaceutical Research
Thiophene-based molecules exhibit many pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . The brominated thiophene structure of 2-Bromo-3-tetradecylthiophene could be explored for the development of new drugs with these properties.
Dye Synthesis
Thiophene derivatives are incorporated into photoresponsive dyes due to their unique electronic and optical properties . 2-Bromo-3-tetradecylthiophene could be used to develop new dyes with specific responses to light, which can be applied in various industries, including textiles and printing.
Material Science
In material science, 2-Bromo-3-tetradecylthiophene can contribute to the advancement of organic light-emitting diodes (OLEDs) . Its molecular structure can be tailored to improve the efficiency and longevity of OLEDs, which are used in displays and lighting.
Chemical Synthesis
This compound can be used in chemical synthesis as a building block for creating complex molecules . Its bromine atom makes it a good candidate for further functionalization through various organic reactions, such as Suzuki coupling, to synthesize a wide range of organic compounds.
Analytical Chemistry
In analytical chemistry, derivatives of thiophene like 2-Bromo-3-tetradecylthiophene can be used as standards or reagents in chromatographic methods . They help in the identification and quantification of compounds in complex mixtures.
Propiedades
IUPAC Name |
2-bromo-3-tetradecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUPSYVDGUEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736788 | |
| Record name | 2-Bromo-3-tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-tetradecylthiophene | |
CAS RN |
500199-09-7 | |
| Record name | 2-Bromo-3-tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


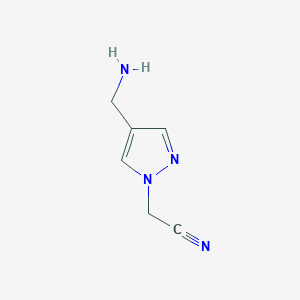


![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
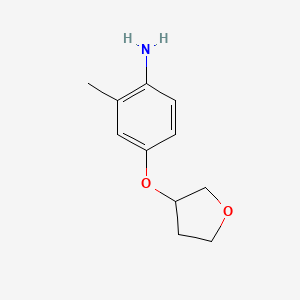
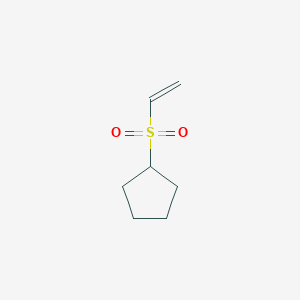
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)

